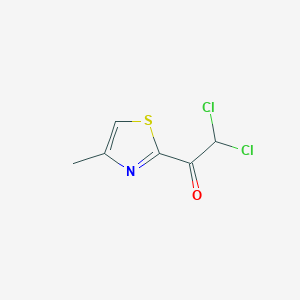
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a thiazole ring substituted with a methyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 4-methyl-2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Agriculture: Utilized in the development of agrochemicals such as herbicides and fungicides.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The presence of the thiazole ring and chlorine atoms enhances its binding affinity and specificity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Similar structure but lacks the chlorine atoms and has different biological activities.
4-Methylthiazole: Lacks the dichloroacetyl group, resulting in different reactivity and applications.
2,4-Disubstituted Thiazoles: These compounds have substituents at different positions on the thiazole ring, leading to varied biological activities and applications
Uniqueness
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the presence of both chlorine atoms and the thiazole ring, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
87830-82-8 |
|---|---|
Molecular Formula |
C6H5Cl2NOS |
Molecular Weight |
210.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,5H,1H3 |
InChI Key |
KRXYIJCHJJUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


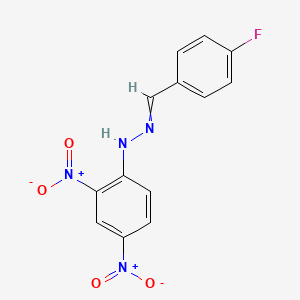
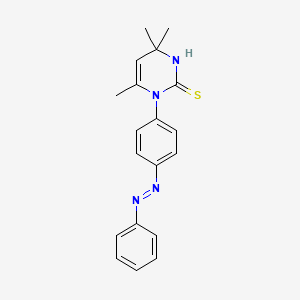

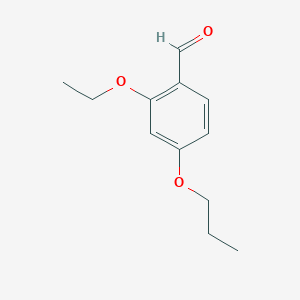
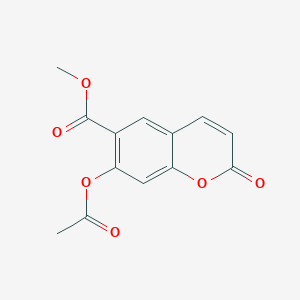
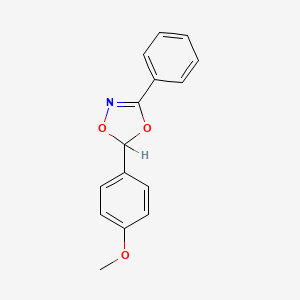
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
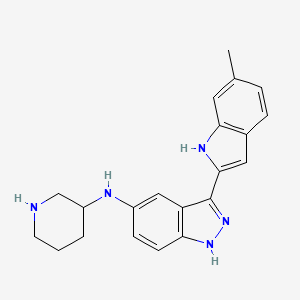
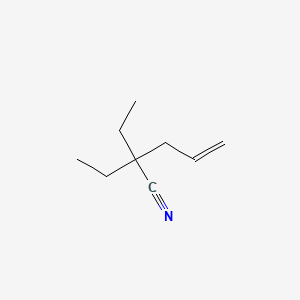
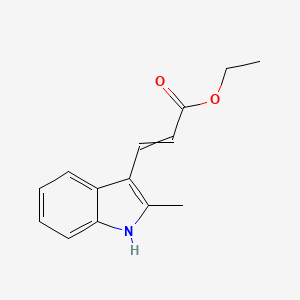
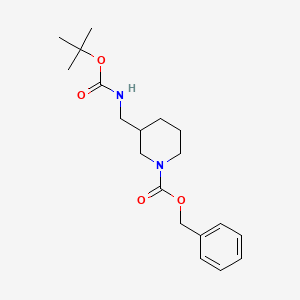
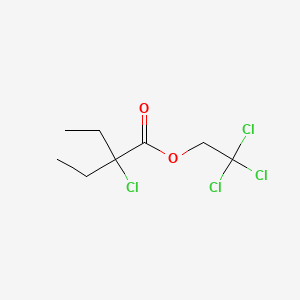
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
